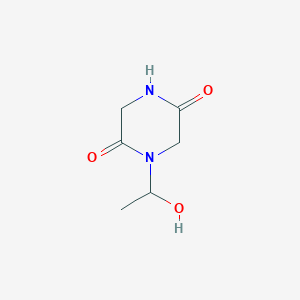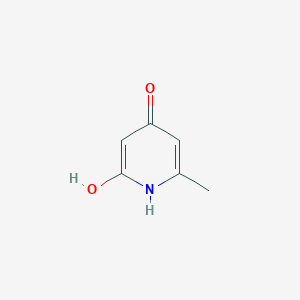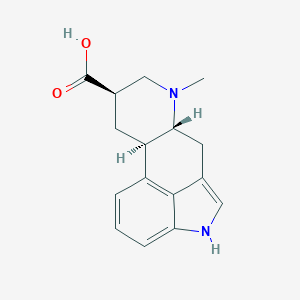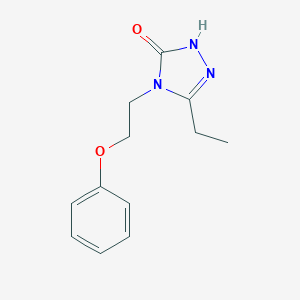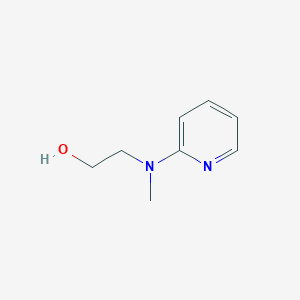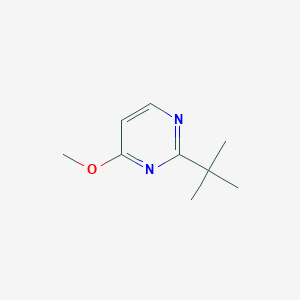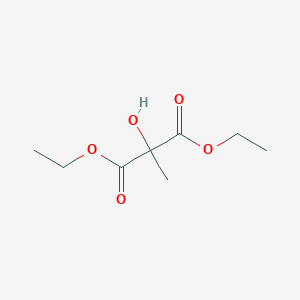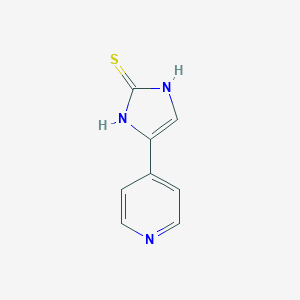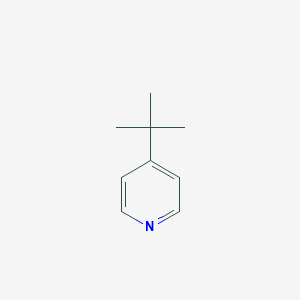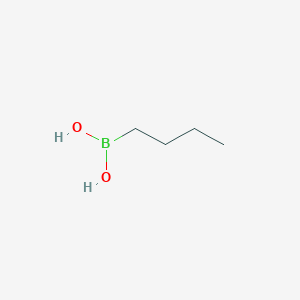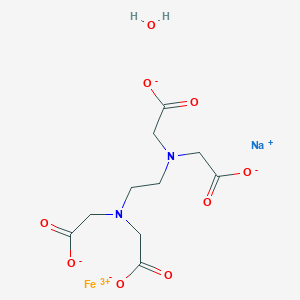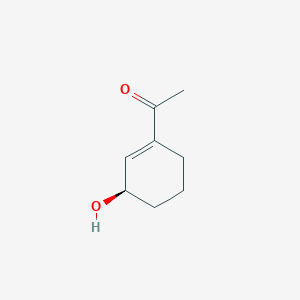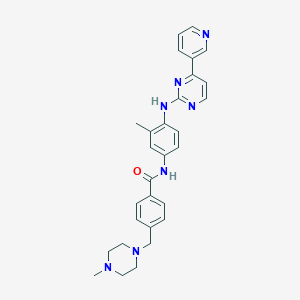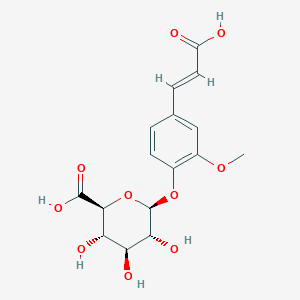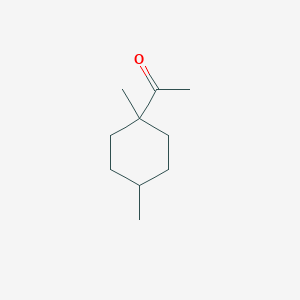
1-(1,4-Dimethylcyclohexyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Dimethylcyclohexyl)ethanone, commonly known as DMCE, is a ketone compound with a cyclohexane ring. It is a colorless liquid with a mild, sweet odor and is used in various industrial applications. DMCE is synthesized through a multi-step process, and its unique chemical properties make it a promising candidate for scientific research in various fields.
Mecanismo De Acción
The mechanism of action of DMCE is not fully understood. However, it is believed to act as a modulator of the immune response by inhibiting the production of pro-inflammatory cytokines. DMCE has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
DMCE has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. DMCE has also been shown to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases. In addition, DMCE has been shown to have analgesic properties and has been studied for its potential use in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCE is a relatively stable compound and can be easily synthesized in the laboratory. It is also readily available and relatively inexpensive. However, DMCE has limited solubility in water, which can make it difficult to use in aqueous-based experiments. In addition, DMCE has a low boiling point, which can make it difficult to handle in high-temperature reactions.
Direcciones Futuras
There are several potential future directions for research on DMCE. One area of research could focus on the development of new synthetic methods for DMCE that are more efficient and environmentally friendly. Another area of research could focus on the use of DMCE as a chiral auxiliary in asymmetric synthesis. Additionally, further research could be conducted on the anti-inflammatory and antioxidant properties of DMCE and its potential use in the treatment of inflammatory and oxidative stress-related diseases. Finally, research could be conducted on the potential use of DMCE in the development of new flavors and fragrances.
Métodos De Síntesis
DMCE is synthesized through a four-step process starting from 4-methylcyclohexanone. The first step involves the reduction of 4-methylcyclohexanone to 4-methylcyclohexanol using sodium borohydride as a reducing agent. The second step involves the oxidation of 4-methylcyclohexanol to 4-methylcyclohexanone using potassium permanganate. In the third step, the 4-methylcyclohexanone is reacted with ethyl magnesium bromide to form the Grignard reagent. Finally, the Grignard reagent is reacted with ethyl acetate to produce DMCE.
Aplicaciones Científicas De Investigación
DMCE has been studied for its potential as a flavoring agent in the food industry. It has also been investigated for its use as a solvent in the pharmaceutical industry. In addition, DMCE has been studied for its potential as a chiral auxiliary in organic synthesis. DMCE has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propiedades
Número CAS |
152468-75-2 |
|---|---|
Nombre del producto |
1-(1,4-Dimethylcyclohexyl)ethanone |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-(1,4-dimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-8-4-6-10(3,7-5-8)9(2)11/h8H,4-7H2,1-3H3 |
Clave InChI |
WYZQFSCFZQBHMM-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)(C)C(=O)C |
SMILES canónico |
CC1CCC(CC1)(C)C(=O)C |
Sinónimos |
Ethanone, 1-(1,4-dimethylcyclohexyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



